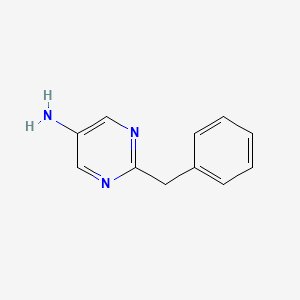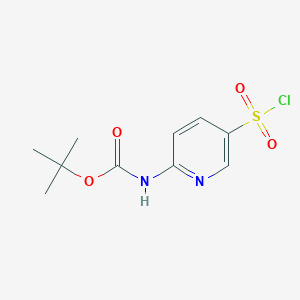
2-Boc-amino-pyridine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorosulfonyl group, and a pyridinyl carbamate moiety
Vorbereitungsmethoden
The synthesis of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-chlorosulfonyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfinic acid derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl carbamates.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Wirkmechanismus
The mechanism of action of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate: This compound has a similar structure but contains a thiadiazole ring instead of a pyridine ring. It is used in similar applications but may exhibit different reactivity and selectivity.
Tert-butyl chlorosulfonylcarbamate: This compound lacks the pyridine ring and is used as a reagent in organic synthesis.
These comparisons highlight the unique structural features and reactivity of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H13ClN2O4S |
|---|---|
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
WQKHADFFXQBZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
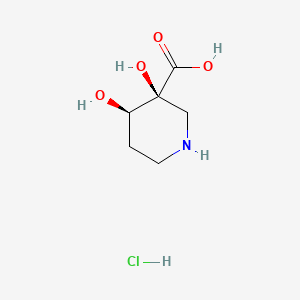
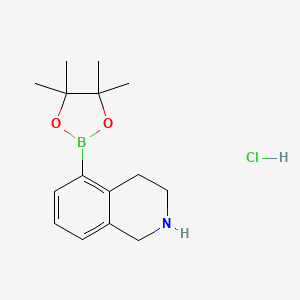

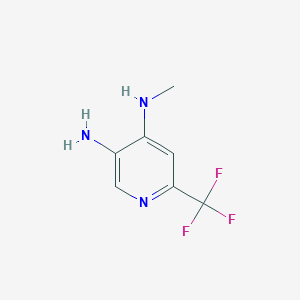
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
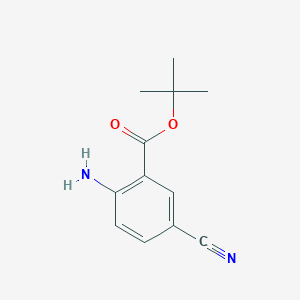
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
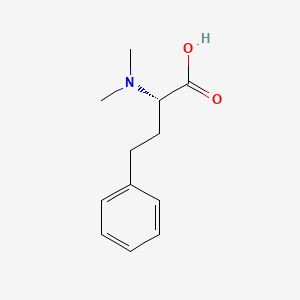
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
